

An In-depth Technical Guide to the Heterobifunctional Linker: Boc-NH-PEG2-COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *F-PEG2-S-Boc*

Cat. No.: *B12408630*

[Get Quote](#)

A Note on Nomenclature: This guide addresses the chemical structure, properties, and applications of Boc-NH-PEG2-COOH. The initially requested topic, "**F-PEG2-S-Boc**," does not correspond to a standard or readily identifiable chemical nomenclature in scientific literature and chemical supplier databases. It is presumed to be a non-standard abbreviation, a proprietary name, or a typographical error. The following content focuses on Boc-NH-PEG2-COOH, a widely used and highly relevant bifunctional linker with a similar naming convention, making it a suitable and well-documented alternative for researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG2-COOH, chemically known as 8-(tert-Butoxycarbonylamino)-3,6-dioxaoctanoic acid, is a heterobifunctional crosslinker of significant interest in the fields of medicinal chemistry, bioconjugation, and materials science.^{[1][2][3]} Its structure is characterized by three key components:

- A tert-butoxycarbonyl (Boc)-protected amine group, which provides a stable, masked primary amine that can be deprotected under mild acidic conditions for subsequent conjugation.^[4]
- A short, hydrophilic two-unit polyethylene glycol (PEG) spacer, which enhances aqueous solubility and provides spatial separation between conjugated molecules.^[4]
- A terminal carboxylic acid group, which can be activated to react with primary amines to form stable amide bonds.

This unique architecture makes Boc-NH-PEG2-COOH an invaluable tool for the stepwise and controlled synthesis of complex biomolecular conjugates. It is extensively used as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over linker length and composition is crucial for efficacy.

Chemical Structure and Properties

The molecular structure of Boc-NH-PEG2-COOH is fundamental to its function as a versatile linker.

Figure 1: Chemical Structure of Boc-NH-PEG2-COOH.

Physicochemical Properties

The physical and chemical properties of Boc-NH-PEG2-COOH are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference(s)
IUPAC Name	8-(tert-Butoxycarbonylamino)-3,6-dioxaoctanoic acid	
Synonyms	Boc-AEEA-OH, t-Boc-N-amido-PEG2-CH ₂ CO ₂ H	
CAS Number	108466-89-3	
Molecular Formula	C ₁₁ H ₂₁ NO ₆	
Molecular Weight	263.29 g/mol	
Appearance	Typically a colorless to white solid or oil	
Solubility	Soluble in DCM, DMF, DMSO; increased solubility in aqueous media due to the PEG spacer	
Storage	Store at -5°C to -20°C, keep in a dry and dark place	

Applications in Drug Discovery and Development

The heterobifunctional nature of Boc-NH-PEG2-COOH makes it a critical component in the construction of complex therapeutic molecules.

PROTACs

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Boc-NH-PEG2-COOH is an ideal PEG-based linker for PROTAC synthesis, providing the necessary connection and spatial orientation between the two ligands.

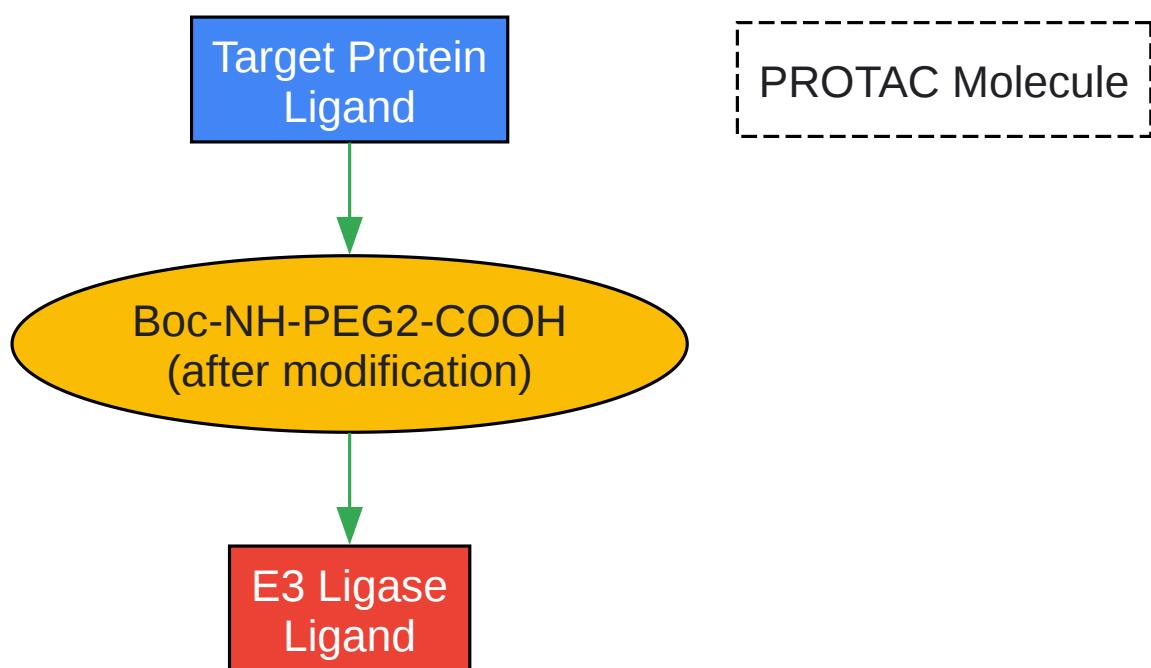

[Click to download full resolution via product page](#)

Figure 2: Conceptual Diagram of a PROTAC Molecule.

Antibody-Drug Conjugates (ADCs)

In ADC development, Boc-NH-PEG2-COOH can be used to synthesize the linker-payload portion of the conjugate. The carboxylic acid can be coupled to an amine-containing cytotoxic drug, and after deprotection of the Boc group, the revealed amine can be conjugated to a reactive site on a monoclonal antibody. The PEG component helps to improve the pharmacokinetic properties of the ADC.

Experimental Protocols

The following protocols provide detailed methodologies for the two most common reactions involving Boc-NH-PEG2-COOH: amide bond formation and Boc group deprotection.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of Boc-NH-PEG2-COOH with EDC and NHS to form an NHS-ester, which then readily reacts with a primary amine-containing molecule (R-NH₂).

- Objective: To form a stable amide bond between Boc-NH-PEG2-COOH and a primary amine.
- Materials:
 - Boc-NH-PEG2-COOH
 - Amine-containing substrate (R-NH₂)
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
 - N-Hydroxysuccinimide (NHS)
 - Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
 - DIPEA (N,N-Diisopropylethylamine) (optional, as a base)
 - Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere
- Procedure:

- Dissolve Boc-NH-PEG2-COOH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
- Add EDC (1.2 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The reaction is most efficient at a pH of 4.5-7.2.
- In a separate flask, dissolve the amine-containing substrate (R-NH₂) (1.1 eq) in anhydrous DMF. If the amine is in a salt form (e.g., HCl salt), add DIPEA (1.5-2.0 eq) to neutralize it.
- Add the amine solution to the activated Boc-NH-PEG2-COOH solution.
- Stir the reaction mixture at room temperature for 2-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water, brine, and then dried over anhydrous sodium sulfate. The product is then typically purified by column chromatography.

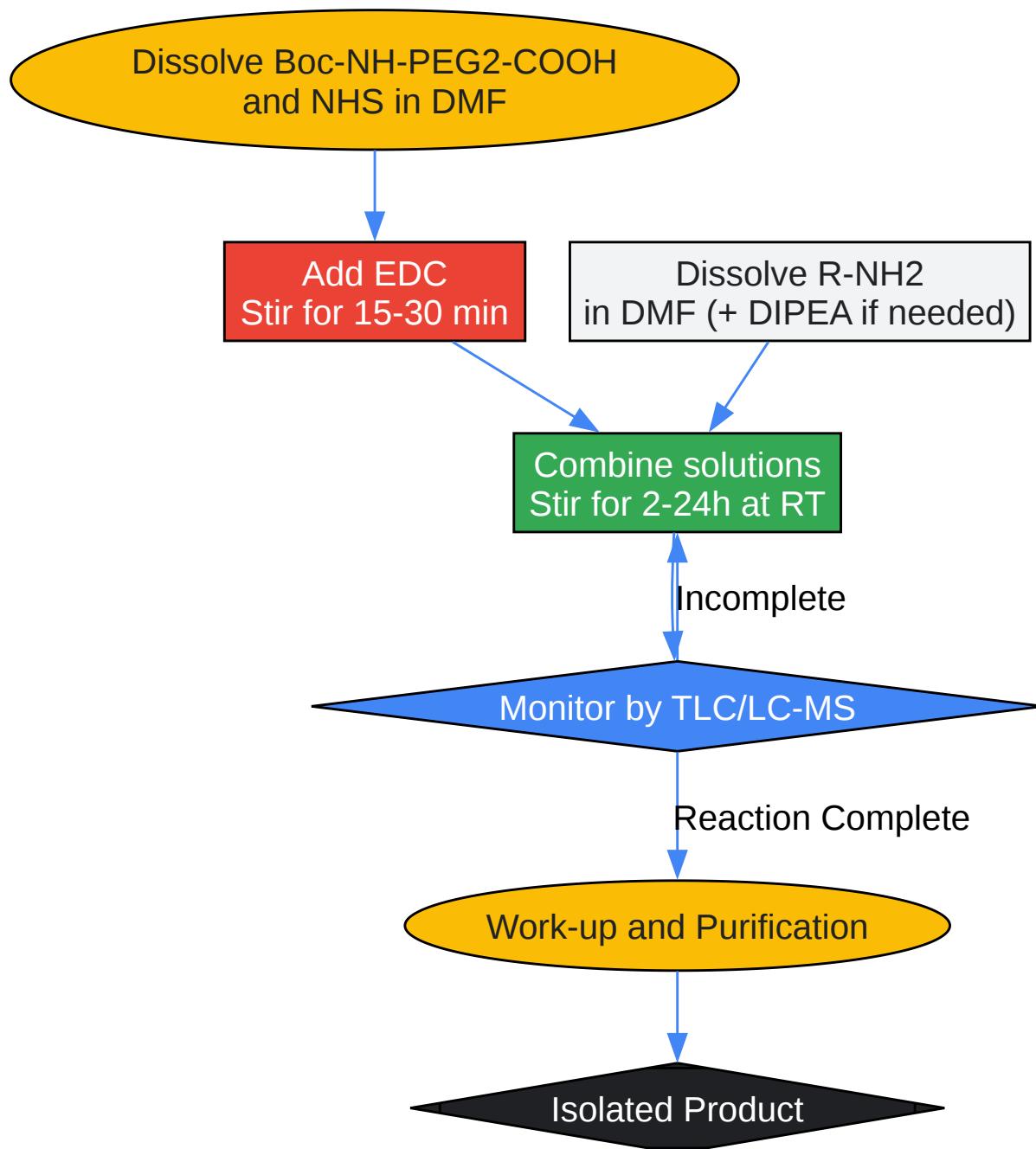

[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for EDC/NHS Amide Coupling.

Parameter	Typical Condition
Reagents	EDC, NHS (or Sulfo-NHS)
Equivalents (vs. COOH)	1.0 - 1.5 eq
Solvent	DMF, DCM, DMSO, or aqueous buffer (e.g., MES)
pH for Activation	4.5 - 6.0
pH for Coupling	7.0 - 8.0
Temperature	Room Temperature (20-25 °C)
Reaction Time	2 - 24 hours

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free primary amine, often as a TFA salt.

- Objective: To deprotect the Boc-amine and generate a free primary amine for further functionalization.
- Materials:
 - Boc-protected substrate
 - Trifluoroacetic acid (TFA)
 - Anhydrous Dichloromethane (DCM)
 - Reaction vessel, magnetic stirrer
- Procedure:
 - Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
 - Cool the solution to 0°C in an ice bath.

- Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Continue stirring at room temperature for 1-2 hours.
- Monitor the reaction by TLC or LC-MS. The product will be more polar (lower R_f on TLC) than the starting material. On LC-MS, monitor for the disappearance of the starting material's mass and the appearance of the deprotected product's mass.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
- The resulting product is the amine-TFA salt, which can often be used directly in the next step.
- (Optional) To obtain the free amine, dissolve the residue in DCM and wash with a mild base like saturated sodium bicarbonate solution. Dry the organic layer and evaporate the solvent.

Figure 4: General Reaction Scheme for Boc Deprotection.

Parameter	Typical Condition
Reagent	Trifluoroacetic Acid (TFA)
Concentration	20-50% (v/v)
Solvent	Dichloromethane (DCM)
Temperature	0°C to Room Temperature
Reaction Time	30 minutes - 2 hours

Conclusion

Boc-NH-PEG2-COOH is a versatile and highly valuable heterobifunctional linker for researchers in drug development and biotechnology. Its well-defined structure, featuring a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the

controlled and sequential synthesis of complex conjugates. Its demonstrated utility in the construction of PROTACs and ADCs underscores its importance in the development of next-generation therapeutics. The reliable and well-documented protocols for its coupling and deprotection reactions further solidify its role as a fundamental building block in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-NH-PEG2-CH₂COOH, 108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Boc-NH-PEG2-CH₂COOH | 108466-89-3 [chemicalbook.com]
- 4. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Heterobifunctional Linker: Boc-NH-PEG2-COOH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12408630#f-peg2-s-boc-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com